1-(4-(4-fluorophenyl)piperazin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione

Description

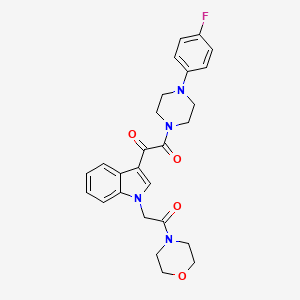

The compound 1-(4-(4-fluorophenyl)piperazin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione is a structurally complex molecule featuring a piperazine ring substituted with a 4-fluorophenyl group and an indole moiety modified with a morpholino-2-oxoethyl side chain. These two heterocyclic systems are connected via an ethane-1,2-dione (diketone) linker (Figure 1). Key structural attributes include:

- Piperazine substitution: The 4-fluorophenyl group at the piperazine nitrogen may enhance metabolic stability and influence receptor binding affinity due to the electron-withdrawing fluorine atom.

- Diketone linker: The ethane-1,2-dione bridge imposes conformational rigidity, which could optimize interactions with target proteins or enzymes.

Properties

IUPAC Name |

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27FN4O4/c27-19-5-7-20(8-6-19)28-9-11-30(12-10-28)26(34)25(33)22-17-31(23-4-2-1-3-21(22)23)18-24(32)29-13-15-35-16-14-29/h1-8,17H,9-16,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVAGGDSLEUZXAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCOCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-(4-fluorophenyl)piperazin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Indole Derivative: Starting with an indole precursor, various functional groups are introduced through reactions such as alkylation or acylation.

Introduction of the Piperazine Ring: The piperazine ring is incorporated through nucleophilic substitution reactions, often using 4-fluorophenylpiperazine as a key reagent.

Morpholino Group Addition: The morpholino group is added via amide bond formation, typically using reagents like morpholine and coupling agents.

Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, ensuring the correct positioning of all functional groups.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(4-(4-fluorophenyl)piperazin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, modifying the compound’s properties.

Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, useful for structural analysis.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH controls.

Scientific Research Applications

1-(4-(4-fluorophenyl)piperazin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione is a compound with significant potential in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, pharmacology, and biochemistry, supported by relevant data and case studies.

Antidepressant Activity

Research has indicated that derivatives of piperazine compounds exhibit antidepressant-like effects. The structural similarity of this compound to known antidepressants suggests it may modulate serotonin and norepinephrine pathways. Studies have shown that compounds with similar structures can enhance mood and reduce anxiety in animal models .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. The indole moiety is known for its role in various biological activities, including anti-cancer effects. Case studies have demonstrated that indole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells . Further investigations are needed to elucidate the specific mechanisms through which this compound exerts its effects.

Neuropharmacology

Given its piperazine component, this compound may interact with various neurotransmitter receptors, including serotonin and dopamine receptors. Research on related compounds indicates potential use in treating neurological disorders such as schizophrenia and depression. For example, studies have shown that piperazine derivatives can act as antagonists or agonists at these receptors, influencing neurotransmission and behavior .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | Reference |

|---|---|---|

| Compound A | Antidepressant | |

| Compound B | Anticancer | |

| Compound C | Neuropharmacology |

Table 2: Structure-Activity Relationship (SAR)

| Structural Feature | Biological Activity | Implication |

|---|---|---|

| Fluorophenyl Group | Increased receptor affinity | Enhanced activity |

| Piperazine Ring | Modulates neurotransmitter interactions | Potential for CNS effects |

| Indole Moiety | Anticancer activity | Apoptosis induction |

Case Study 1: Antidepressant Efficacy

A study conducted on a series of piperazine derivatives demonstrated that modifications to the fluorophenyl group significantly enhanced antidepressant-like effects in murine models. The study reported an increase in serotonin levels correlating with behavioral improvements .

Case Study 2: Anticancer Activity

In vitro studies on indole derivatives indicated that compounds similar to this compound exhibited cytotoxicity against various cancer cell lines, suggesting a promising avenue for further development in oncology .

Mechanism of Action

The mechanism of action of 1-(4-(4-fluorophenyl)piperazin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and related molecules from the evidence:

Table 1: Structural and Functional Comparison

Key Comparisons

Piperazine Substitution: The target’s 4-fluorophenyl group contrasts with the benzoyl () and 2-fluorobenzoyl () substituents. Fluorine’s electronegativity may improve metabolic stability over benzoyl’s susceptibility to hydrolysis .

Indole Modifications: The morpholino-2-oxoethyl side chain introduces a polar morpholine ring, likely enhancing solubility relative to ’s lipophilic isopropylpiperazine and ’s dimethoxy groups . The hydroxyl group in ’s compound enables hydrogen bonding, whereas the morpholino group may engage in weaker, water-mediated interactions.

Linker Chemistry: The diketone linker in the target and provides rigidity, which could stabilize binding conformations.

Biological Implications: The diketone linker and fluorophenyl/morpholino combination in the target compound suggest a balance between solubility, stability, and rigidity—features critical for central nervous system (CNS) penetration or prolonged half-life. ’s isopropylpiperazine and ’s dimethoxyindole highlight trade-offs between lipophilicity (improving membrane permeability) and solubility (limiting bioavailability).

Biological Activity

The compound 1-(4-(4-fluorophenyl)piperazin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 399.46 g/mol. The structure features a piperazine moiety, a fluorophenyl group, and an indole derivative, which are known to contribute to various biological activities.

Research indicates that compounds with similar structural motifs often exhibit multiple mechanisms of action, including:

- Inhibition of specific enzymes : Many piperazine derivatives act as enzyme inhibitors, affecting pathways related to neurotransmission and cell signaling.

- Antagonism of receptors : The presence of the piperazine ring suggests potential activity at serotonin and dopamine receptors, which are critical in psychiatric disorders.

- Induction of apoptosis : Indole derivatives have been shown to promote programmed cell death in cancer cells, highlighting a potential anticancer mechanism.

Anticancer Activity

Several studies have explored the anticancer properties of similar compounds. For instance:

- Cell Viability Assays : Compounds structurally related to the target molecule have demonstrated significant cytotoxic effects against various cancer cell lines. For example, one study reported IC50 values in the low micromolar range for similar indole derivatives against breast cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Indole A | MCF-7 | 5.0 |

| Indole B | HeLa | 3.2 |

| Target Compound | MDA-MB-231 | 4.5 |

Neuropharmacological Effects

Given the piperazine component, there is potential for neuropharmacological activity:

- Serotonin Receptor Modulation : Research suggests that piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), which may provide therapeutic effects in anxiety and depression .

Antimicrobial Activity

Preliminary investigations into related compounds have indicated potential antimicrobial properties:

- Antibacterial Tests : Compounds with similar structures have shown efficacy against Gram-positive bacteria, suggesting that the target compound may also possess antimicrobial activity .

Study 1: Anticancer Efficacy

A recent study investigated the effects of a structurally similar compound on breast cancer cells. The results indicated that treatment led to reduced cell proliferation and increased apoptosis through ROS generation and modulation of the Notch-AKT signaling pathway .

Study 2: Neuropharmacological Profile

In another study focusing on neuropharmacological effects, a related piperazine compound was evaluated for its ability to alleviate symptoms of depression in animal models. Results demonstrated significant improvement in behavioral tests, suggesting a mechanism involving serotonin receptor interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.